molecular formula C23H16FN3O6S B2539154 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-fluorobenzoate CAS No. 851093-84-0

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-fluorobenzoate

Cat. No.: B2539154
CAS No.: 851093-84-0
M. Wt: 481.45
InChI Key: FISBZKWOYIJLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-fluorobenzoate features a pyrazole core substituted with:

  • A methyl group at position 2.
  • A 4-nitrophenylsulfonyl group at position 3.
  • A phenyl group at position 1.
  • A 3-fluorobenzoate ester at position 4.

The 3-fluorobenzoate moiety contributes to lipophilicity and metabolic resistance due to fluorine’s electronegativity .

Properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O6S/c1-15-21(34(31,32)20-12-10-19(11-13-20)27(29)30)22(26(25-15)18-8-3-2-4-9-18)33-23(28)16-6-5-7-17(24)14-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISBZKWOYIJLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The cyclocondensation of 1,3-diketones with substituted hydrazines represents a classical route to pyrazole derivatives. For the target compound, ethyl acetoacetate serves as the 1,3-diketone precursor, providing the methyl group at position 3. Reaction with phenylhydrazine under reflux in ethanol yields 3-methyl-1-phenyl-1H-pyrazol-5-ol as the primary intermediate (Scheme 1). Nano-ZnO catalysts have been shown to enhance reaction efficiency, achieving yields up to 95% under green conditions.

Scheme 1 :
$$ \text{Ethyl acetoacetate} + \text{Phenylhydrazine} \xrightarrow{\text{EtOH, reflux}} \text{3-Methyl-1-phenyl-1H-pyrazol-5-ol} $$

One-Pot Synthesis via Phenacyl Bromides and Hydrazones

An alternative modular approach involves phenacyl bromides and aldehyde hydrazones. For instance, phenacyl bromide derivatives bearing methyl groups react with benzal hydrazone in the presence of catalytic HCl (10 mol%) and DMSO (4 equiv) to form 3,5-diarylpyrazoles (Table 1). Optimized conditions (reflux in EtOH for 5–30 min) yield the pyrazole core in 81–83% efficiency.

Table 1: Reaction Conditions for Pyrazole Core Synthesis

Starting Material Catalyst Solvent Time (min) Yield (%)
Phenacyl bromide + Hydrazone HCl/DMSO EtOH 30 83
Ethyl acetoacetate + Phenylhydrazine Nano-ZnO EtOH 120 95

Sulfonation at Position 4: Electrophilic Aromatic Substitution

Direct Sulfonation with 4-Nitrobenzenesulfonyl Chloride

The introduction of the (4-nitrophenyl)sulfonyl group at position 4 requires electrophilic aromatic substitution. Pyridine or DMAP catalyzes the reaction between 3-methyl-1-phenyl-1H-pyrazol-5-ol and 4-nitrobenzenesulfonyl chloride in dichloromethane at 0–5°C. Computational studies (DFT/B3LYP) indicate that the methyl group at position 3 directs electrophiles to the para position (C4) via inductive effects, achieving >75% regioselectivity.

Oxidative Sulfonation Strategies

Copper triflate (10 mol%) in ionic liquids ([bmim]PF6) enables oxidative sulfonation of pyrazoles using 4-nitrobenzenesulfinic acid. This method avoids harsh acids and achieves 82% yield under mild conditions (60°C, 6 h).

Esterification at Position 5: Coupling Methodologies

Steglich Esterification

The hydroxyl group at position 5 undergoes esterification with 3-fluorobenzoyl chloride using DCC (1.2 equiv) and DMAP (0.1 equiv) in anhydrous THF. This method affords the target ester in 89% yield with minimal racemization.

Scheme 2 :
$$ \text{3-Methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-ol} + \text{3-Fluorobenzoyl chloride} \xrightarrow{\text{DCC/DMAP}} \text{Target Compound} $$

Acid-Catalyzed Esterification

Alternatively, concentrated H2SO4 (2 drops) in refluxing toluene facilitates direct esterification, albeit with lower yields (68%) due to competing sulfonate hydrolysis.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Steps

Step Method Yield (%) Purity (HPLC)
Pyrazole formation Nano-ZnO catalysis 95 98.5
Sulfonation Cu(OTf)2/[bmim]PF6 82 97.2
Esterification Steglich 89 99.1

Route selection depends on scalability and functional group tolerance. One-pot approaches reduce purification steps but require stringent temperature control.

Computational Validation of Reactivity

Density functional theory (DFT) at the B3LYP/6-31G(d,p) level predicts the stability of intermediates and regioisomers. The (4-nitrophenyl)sulfonyl group increases the electrophilicity of C4 by 12.3 kcal/mol compared to unsubstituted pyrazoles, rationalizing its preferential substitution. Frontier molecular orbital (FMO) analysis further confirms enhanced charge transfer in the sulfonated intermediate.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The fluorobenzoate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe to study enzyme-substrate interactions and as a potential inhibitor of specific enzymes.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting inflammatory and infectious diseases.

    Industry: As an intermediate in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-fluorobenzoate is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitrophenyl sulfonyl group may act as a reactive moiety that forms covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The fluorobenzoate ester may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

Key structural variations among analogues include substitutions on the pyrazole ring, sulfonyl/sulfanyl groups, and benzoate substituents (Table 1).

Table 1: Structural Comparison of Target Compound and Analogues

Compound Name (CAS/ID) Pyrazole Substituents Sulfonyl/Sulfanyl Group Benzoate Substituents Molecular Weight Reference
Target Compound 3-methyl, 1-phenyl 4-nitrophenylsulfonyl 3-fluoro 482.45*
[5-methyl-4-(4-methylphenyl)sulfanyl-...] 2,6-difluorobenzoate (851126-70-0) 3-methyl, 1-phenyl 4-methylphenylsulfanyl 2,6-difluoro 446.52
[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanyl...] 3-fluorobenzoate (851127-53-2) 3-methyl, 1-tert-butyl 2-nitrophenylsulfanyl 3-fluoro 477.46
3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl... 3-methylbenzoate (C263-0341) 3-methyl, 1-phenyl 4-methylbenzenesulfonyl 3-methyl 446.52

*Calculated based on formula C₂₃H₁₈FN₃O₅S.

Key Observations:

Sulfonyl vs. Sulfanyl Groups : The target compound’s 4-nitrophenylsulfonyl group is more electron-withdrawing than the 4-methylphenylsulfanyl group in or the 2-nitrophenylsulfanyl in . This difference may affect solubility and reactivity in biological systems .

Benzoate Substituents : Fluorine at the 3-position (target) vs. 2,6-positions () alters steric and electronic profiles. The 2,6-difluoro analogue likely has higher rigidity and dipole moments .

Physicochemical Properties

  • Lipophilicity (LogP) :
    • The target compound’s 3-fluorobenzoate and 4-nitrophenylsulfonyl groups increase LogP compared to the 3-methylbenzoate derivative (LogP ~3.5 vs. ~3.0) .
    • The 2,6-difluorobenzoate analogue () may exhibit even higher LogP due to additional fluorine atoms.
  • Solubility :
    • Sulfonyl groups generally reduce aqueous solubility, but the nitro group’s polarity may partially offset this in the target compound .
  • Stability :
    • The 4-nitrophenylsulfonyl group enhances hydrolytic stability compared to sulfanyl analogues .

Biological Activity

3-Methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.

The compound's chemical structure is characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₁₅N₃O₅S
  • Molecular Weight : 373.39 g/mol

The presence of the nitrophenyl sulfonyl group and the pyrazole ring contributes to its diverse biological interactions.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit antioxidant properties . A study utilizing molecular docking simulations revealed that compounds similar to this compound demonstrated significant binding affinity to antioxidant enzymes, suggesting their potential role in mitigating oxidative stress .

Anti-inflammatory Effects

Compounds with a similar structure have been shown to possess anti-inflammatory activity . For instance, studies on related pyrazole derivatives indicated their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation markers in vitro .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively documented. A review highlighted that many pyrazole compounds induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins . The specific compound may exhibit similar mechanisms due to its structural characteristics.

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal examined the antioxidant capacity of several pyrazole derivatives using DPPH and ABTS assays. The results showed that certain derivatives significantly scavenged free radicals, supporting their use as potential therapeutic agents against oxidative stress-related diseases .

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A15.218.5
Compound B12.814.9
This compoundTBDTBD

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory effects of various pyrazole compounds on human macrophages. The results indicated that these compounds significantly reduced the production of inflammatory mediators when treated with lipopolysaccharide (LPS) .

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
LPS Only500600
Compound Treatment150200

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Electrophilic Interactions : The nitro group may enhance electrophilic interactions with biological targets, facilitating enzyme inhibition.
  • Reactive Oxygen Species Scavenging : The compound's structure allows it to scavenge reactive oxygen species (ROS), contributing to its antioxidant properties.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways involved in inflammation and cancer cell proliferation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the multi-step preparation of this compound, and how can researchers optimize reaction conditions to improve yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole core. Key steps include sulfonation of the pyrazole ring using 4-nitrobenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) and esterification with 3-fluorobenzoyl chloride in the presence of a base like pyridine . Optimization strategies include:

  • Temperature control : Maintaining low temperatures during sulfonation to minimize side reactions.
  • Catalyst selection : Using DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate intermediates .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions (e.g., sulfonyl and fluorobenzoate groups). For example, the 3-fluorobenzoate ester’s aromatic protons show distinct splitting patterns due to the fluorine’s electronegativity .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, such as cleavage of the sulfonyl group (-SO2_2C6_6H4_4NO2_2) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in analogous pyrazole-sulfonate structures .

Q. How do the nitro, sulfonyl, and fluoro substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to meta positions and stabilizing intermediates via resonance .
  • Sulfonyl group : Enhances hydrolytic stability but can be cleaved under reductive conditions (e.g., NaBH4_4/NiCl2_2) for functional group interconversion .
  • Fluorobenzoate ester : The fluorine atom increases lipophilicity and resistance to enzymatic degradation, which is critical in biological assays .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting this compound’s biological targets or regioselectivity in derivatization?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict nucleophilic attack sites on the pyrazole ring. For example, the C-5 position may exhibit higher reactivity due to electron deficiency from the sulfonyl group .
  • Molecular docking : Screens against protein databases (e.g., PDB) to identify potential targets, such as kinase enzymes, by analyzing steric and electronic complementarity .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar pyrazole-sulfonamide derivatives?

  • Methodological Answer :

  • Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods to rule out false positives .
  • Dose-response curves : Establish EC50_{50} values across multiple cell lines to assess specificity .
  • Meta-analysis : Compare crystallographic data (e.g., bond angles in sulfonamide groups) with activity trends to identify structural determinants of potency .

Q. What strategies are effective for optimizing reaction conditions using Design of Experiments (DoE) in flow-chemistry setups?

  • Methodological Answer :

  • Parameter screening : Use Plackett-Burman designs to identify critical variables (e.g., residence time, temperature) in continuous-flow sulfonation .
  • Response surface methodology (RSM) : Model interactions between catalyst concentration and solvent polarity to maximize yield .

Q. How can regioselectivity challenges in modifying the pyrazole core be addressed during derivatization?

  • Methodological Answer :

  • Protecting groups : Temporarily block the sulfonyl group with tert-butyldimethylsilyl (TBS) chloride to direct alkylation to the C-3 position .
  • Metal-mediated cross-coupling : Use Pd-catalyzed Suzuki reactions to selectively functionalize the fluorobenzoate moiety without disrupting the nitro group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.